3-(1-methylcyclopropyl)piperidine hydrochloride
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Overview
Description
3-(1-methylcyclopropyl)piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is widely used in scientific experiments due to its potential as an active component in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including 3-(1-methylcyclopropyl)piperidine hydrochloride, often involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for piperidine derivatives typically involve continuous flow reactions and the use of Grignard reagents to provide various enantioenriched α-substituted piperidines . The combination of chiral ligands and rhodium-catalyzed arylation of aliphatic N-tosylaldimines is also employed for high yield and enantioselective synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-methylcyclopropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often use halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1-methylcyclopropyl)piperidine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(1-methylcyclopropyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes . The compound may also induce apoptosis through caspase-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-methylcyclopropyl)piperidine hydrochloride include other piperidine derivatives such as:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methylcyclopropyl group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
2551115-85-4 |
---|---|
Molecular Formula |
C9H18ClN |
Molecular Weight |
175.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.